Home > Products > Building Blocks P15202 > n-Benzyl oxymethyl-4-nitro-imidazole
n-Benzyl oxymethyl-4-nitro-imidazole - 669713-66-0

n-Benzyl oxymethyl-4-nitro-imidazole

Catalog Number: EVT-376781
CAS Number: 669713-66-0
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Benzyl oxymethyl-4-nitro-imidazole is a chemical compound with the molecular formula C11H11N3O3 and a molecular weight of 233.23 . It is used for research purposes .

Molecular Structure Analysis

The IUPAC name for this compound is 1-[(benzyloxy)methyl]-4-nitro-1H-imidazole . The InChI code is 1S/C11H11N3O3/c15-14(16)11-6-13(8-12-11)9-17-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2 .

Physical And Chemical Properties Analysis

N-Benzyl oxymethyl-4-nitro-imidazole is a solid at room temperature . .

Benznidazole

Relevance: While benznidazole does not share direct structural similarities with n-Benzyl oxymethyl-4-nitro-imidazole, it serves as a crucial reference point in a study focusing on the development of novel trypanocidal agents []. The study investigates a series of 4-nitroimidazole-N-glycinyl-hydrazones designed as potential benznidazole analogues. The researchers aimed to improve upon benznidazole's limitations, particularly its efficacy issues in the chronic phase of Chagas disease and its significant adverse effects. Although the synthesized analogues demonstrated a reduction in trypanocidal activity compared to benznidazole, the study highlights the importance of the 4-nitroimidazole moiety in designing new drugs for Chagas disease, making benznidazole a relevant compound in the context of n-Benzyl oxymethyl-4-nitro-imidazole and its potential therapeutic applications.

1-Ethyl-2-nitro-imidazole oxide

Compound Description: 1-Ethyl-2-nitro-imidazole oxide (C5H7N3O3) is a nitroimidazole derivative. Its crystal structure has been determined, revealing it crystallizes in the monoclinic system with the space group P21/n [].

1-Propyl-2-nitro-imidazole oxide

Compound Description: Similar to the previous compound, 1-Propyl-2-nitro-imidazole oxide (C6H9N3O3) is another nitroimidazole derivative that has been structurally characterized. It also crystallizes in the monoclinic system with the space group P21/n [].

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

Compound Description: This compound (TJ08) represents a novel benzimidazole derivative synthesized and evaluated for its antileukemic activity []. It demonstrates potent anticancer properties, particularly against leukemia cells.

2-Methyl-4-nitroimidazole

Compound Description: 2-Methyl-4-nitroimidazole serves as a key building block in synthesizing a series of N-substituted heteroaromatic compounds designed as potential antifungal agents []. These compounds demonstrated promising antifungal activity against various fungal strains.

2-Chloro-4-nitro-1H-imidazole

Compound Description: This particular nitroimidazole derivative has been studied for its crystal structure, revealing insights into its molecular geometry and intermolecular interactions [].

5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

Compound Description: This compound is another nitroimidazole derivative that has been structurally characterized, providing insights into its molecular conformation and crystal packing [].

Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Compound Description: This nitroimidazole derivative has also undergone crystal structure analysis, providing valuable information about its molecular geometry and intermolecular interactions [, ].

1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide

Compound Description: The crystal structure of this nitroimidazole derivative has been determined, providing details about its molecular packing and hydrogen bonding patterns [].

(E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole

Compound Description: This triazene derivative incorporates a 4-nitrophenyl group linked to an imidazole ring via a triazene linker. It has been synthesized and structurally characterized [].

Overview

n-Benzyl oxymethyl-4-nitro-imidazole is a chemical compound characterized by its unique structure that integrates a benzyl group, an oxymethyl moiety, and a 4-nitro-imidazole ring. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.

Source

The compound can be derived from commercially available 2-methyl-4-nitro-1H-imidazole, which is reacted with benzyl chloride to yield n-benzyl-2-methyl-4-nitro-1H-imidazole. Further modifications can produce the oxymethyl derivative, enhancing its biological activity and utility in drug development .

Classification

n-Benzyl oxymethyl-4-nitro-imidazole belongs to the class of nitroimidazole derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor properties. These compounds are often explored for their roles in drug discovery due to their ability to interact with various biological targets .

Synthesis Analysis

Methods

The synthesis of n-benzyl oxymethyl-4-nitro-imidazole typically involves nucleophilic substitution reactions. The process begins with the reaction of 2-methyl-4-nitro-1H-imidazole with benzyl chloride, leading to the formation of n-benzyl-2-methyl-4-nitro-1H-imidazole. This intermediate can then undergo further reactions to introduce the oxymethyl group.

Technical Details

  1. Starting Materials:
    • 2-methyl-4-nitro-1H-imidazole
    • Benzyl chloride
    • Oxymethylating agents (e.g., formaldehyde or related compounds)
  2. Reaction Conditions:
    • The reaction is typically conducted in an organic solvent under reflux conditions.
    • The presence of bases (such as sodium hydroxide) may facilitate the nucleophilic substitution.
  3. Yield and Purification:
    • The product is usually purified through techniques such as recrystallization or chromatography to obtain a high-purity compound .
Molecular Structure Analysis

Structure

The molecular structure of n-benzyl oxymethyl-4-nitro-imidazole features:

  • A benzyl group (C6H5CH2-) attached to an oxymethyl group (-CH2OH).
  • A nitro group (-NO2) positioned at the 4th carbon of the imidazole ring.

Data

  • Molecular Formula: C11H11N3O3
  • Molecular Weight: Approximately 233.22 g/mol
  • Chemical Structure: The imidazole ring contributes to the compound's aromaticity and potential reactivity .
Chemical Reactions Analysis

Reactions

n-Benzyl oxymethyl-4-nitro-imidazole can undergo various chemical reactions, including:

  1. Reduction Reactions: Nitro groups can be reduced to amines under specific conditions, altering the compound's biological activity.
  2. Alkylation: The imidazole nitrogen can participate in alkylation reactions, leading to derivatives with enhanced properties.
  3. Condensation Reactions: This compound can react with aldehydes or ketones to form more complex structures, potentially increasing its pharmacological efficacy .

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.

Mechanism of Action

Process

The mechanism of action for n-benzyl oxymethyl-4-nitro-imidazole involves its interaction with biological systems, particularly through:

  1. Bioactivation: The nitro group is reduced by nitroreductase enzymes, generating reactive intermediates that can inhibit key metabolic pathways in pathogens.
  2. Target Interaction: These intermediates may disrupt DNA synthesis or function by interacting with nucleic acids or proteins essential for microbial viability .

Data

Studies have shown that nitroimidazoles exhibit selective toxicity towards anaerobic bacteria and protozoa due to their unique bioactivation pathways, making them valuable in treating infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid.
  • Melting Point: Varies based on purity but generally falls within a defined range indicative of crystalline structure.

Chemical Properties

  • Solubility: Soluble in organic solvents such as chloroform and dichloromethane; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature .
Applications

Scientific Uses

n-Benzyl oxymethyl-4-nitro-imidazole has several applications in scientific research:

  1. Antimicrobial Agents: Explored for use against various bacterial infections due to its potent bioactive properties.
  2. Cancer Research: Investigated for potential anticancer activity through mechanisms involving apoptosis induction in tumor cells.
  3. Drug Development: Serves as a scaffold for synthesizing new derivatives aimed at enhancing therapeutic efficacy against resistant strains of pathogens .
Historical Context and Evolution of Nitroimidazole-Based Therapeutics

Emergence of Nitroimidazole Scaffolds in Antimicrobial Drug Discovery

The discovery of azomycin (2-nitroimidazole) in 1953 marked the inception of nitroimidazole therapeutics. Isolated from Nocardia mesenterica cultures, this natural antibiotic exhibited potent activity against Trichomonas vaginalis, igniting interest in its synthetic analogs [1] [5]. Rhône-Poulenc researchers systematically explored its structure-activity relationships (SAR), leading to the fortuitous synthesis of 5-nitroimidazole regio-isomers when derivatization of the 2-nitro scaffold proved challenging. This effort culminated in the 1959 approval of metronidazole (Flagyl®), the first systemic therapeutic for trichomoniasis and anaerobic infections [1] [5]. Its mechanism involves bioreductive activation under hypoxic conditions: intracellular reduction generates cytotoxic nitro radical anions that damage DNA and proteins, selectively targeting anaerobic pathogens due to their low-redox environments [5] [7].

Table 1: Key Milestones in Early Nitroimidazole Development

YearCompoundSignificanceSource
1953AzomycinFirst naturally occurring nitroimidazole antibiotic identified [1]
1959MetronidazoleFirst synthetic 5-nitroimidazole; revolutionized anaerobic infection treatment [1] [5]
1969TinidazoleLonger half-life than metronidazole; improved pharmacokinetics [5] [10]
1972OrnidazoleExtended spectrum against amoebiasis and giardiasis [5]
1978SecnidazoleSingle-dose therapy for bacterial vaginosis [5] [7]

Transition from 5-Nitroimidazole Derivatives to Functionalized Analogs

Initial 5-nitroimidazole optimization focused on N-1 alkyl chain modifications to enhance pharmacokinetics and reduce toxicity. Tinidazole incorporated a 2-ethylsulfonylethyl group, improving metabolic stability and half-life. Ornidazole featured a 3-chloro-2-hydroxypropyl chain, extending its duration of action [5]. Structural diversification at the C-2 position yielded derivatives like satranidazole (imidazolidinone moiety) and fexinidazole (benzyl group), the latter approved in 2018 for human African trypanosomiasis [5] [7]. This evolution underscored the scaffold’s adaptability:

  • Synthetic Pathways: Key intermediates like 2-methyl-5-nitroimidazole enabled modular derivatization. For example, alkylation with ethylene chlorohydrin produced metronidazole, while epichlorohydrin polymerization created ornidazole [5].
  • Scaffold Hybridization: Integration with 1,3,4-oxadiazole (e.g., compound 11) enhanced antibacterial potency by targeting E. coli FabH (β-ketoacyl-ACP synthase III), a crucial enzyme in fatty acid biosynthesis [8].
  • 4-Nitroimidazole Emergence: Pretomanid’s bicyclic 4-nitroimidazooxazine core represented a structural leap, exhibiting dual bactericidal mechanisms against Mycobacterium tuberculosis [3] [9].

Table 2: Structural Evolution of Nitroimidazole Derivatives

GenerationCore ModificationRepresentative CompoundKey Structural FeatureTherapeutic Advance
FirstN-1 alkylationMetronidazole2-(Hydroxyethyl) chainBroad-spectrum anaerobe coverage
SecondN-1 complex heterocyclesTinidazole/SecnidazoleEthylsulfonylethyl/hydroxypropyl chainsExtended half-life, reduced dosing
ThirdC-2 functionalizationSatranidazole/FexinidazoleImidazolidinone/benzyl groupsImproved CNS penetration, antiparasitic efficacy
FourthBicyclic 4-nitroimidazolesPretomanid/DelamanidImidazooxazine/imidazooxazole scaffoldsActivity against drug-resistant TB

Role of Nitroimidazoles in Addressing Multi-Drug-Resistant Pathogens

Nitroimidazoles combat multi-drug resistance through prodrug activation by pathogen-specific reductases, minimizing off-target effects. Pretomanid and delamanid exemplify this against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) [2] [4]. Their activation relies on deazaflavin-dependent nitroreductase (Ddn), which reduces the nitro group via F420H₂ cofactors, releasing reactive nitrogen species that inhibit mycolic acid synthesis and cause respiratory poisoning [3] [9]. Crucially, mutations in ddn (e.g., Beijing strain N0008) confer pretomanid resistance but spare delamanid due to divergent binding modes, highlighting structure-specific vulnerability [9].

Against neglected tropical diseases (NTDs), fexinidazole’s efficacy against late-stage African trypanosomiasis stems from its sulfoxide metabolite, which crosses the blood-brain barrier and undergoes parasite-specific reduction [7] [10]. Similarly, novel hybrids like 2-styryl-5-nitroimidazoles and oxadiazole derivatives inhibit E. coli FabH (MIC: 1.56–3.13 μg/mL), disrupting lipid biosynthesis in resistant Gram-negative strains [8] [10].

Table 3: Nitroimidazole Efficacy Against Resistant Pathogens

PathogenResistance ProfileNitroimidazoleKey MechanismPotency (MIC/EC₅₀)
Mycobacterium tuberculosisMDR/XDRPretomanidDdn-mediated NO release; mycolic acid inhibition0.063 µg/mL [4]
Mycobacterium tuberculosisMDR (Beijing strain N0008)DelamanidF420-dependent nitroreductionActive despite ddn mutation [9]
Trypanosoma brucei gambienseStage 2 HATFexinidazoleNTR-mediated activation; DNA damageClinical cure rate >94% [10]
Escherichia coliESBL-producingOxadiazole hybrid 11FabH inhibition; fatty acid biosynthesis disruption1.56–3.13 µg/mL [8]

Key Compounds Named:

  • Azomycin
  • Metronidazole
  • Tinidazole
  • Ornidazole
  • Secnidazole
  • Satranidazole
  • Fexinidazole
  • Pretomanid
  • Delamanid
  • n-Benzyl oxymethyl-4-nitro-imidazole (theoretical analog)
  • Oxadiazole hybrid 11 (2-(2-methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole)
  • Compound 12 (2-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(2-methylbenzyl)-1,3,4-oxadiazole)

Properties

CAS Number

669713-66-0

Product Name

n-Benzyl oxymethyl-4-nitro-imidazole

IUPAC Name

4-nitro-1-(phenylmethoxymethyl)imidazole

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C11H11N3O3/c15-14(16)11-6-13(8-12-11)9-17-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2

InChI Key

TXXYYOUBDOAQDT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCN2C=C(N=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COCN2C=C(N=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.